(4-(2-Fluorophenyl)thiophen-2-yl)methanamine
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Overview
Description
(4-(2-Fluorophenyl)thiophen-2-yl)methanamine is an organic compound that features a thiophene ring substituted with a fluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
(4-(2-Fluorophenyl)thiophen-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride: This compound is similar in structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
2-Thiophenemethylamine: This compound lacks the fluorophenyl group, which can significantly alter its electronic properties and biological activity.
Uniqueness
(4-(2-Fluorophenyl)thiophen-2-yl)methanamine is unique due to the presence of both the fluorophenyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(2-fluorophenyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-5,7H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDWYACVJUVGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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